molecular formula C16H16N2O3 B12530229 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide CAS No. 656261-20-0

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide

Cat. No.: B12530229
CAS No.: 656261-20-0
M. Wt: 284.31 g/mol
InChI Key: HMHOKTKXWZVODD-UHFFFAOYSA-N
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Description

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide is a chemical compound with the CAS Registry Number 656261-20-0 . It has a molecular formula of C16H16N2O3 and a molecular weight of 284.310 g/mol . This substance features a benzamide core structure substituted with an N-hydroxy group and a complex 1-amino-2-oxo-1-phenylpropyl moiety, which may be of interest in various medicinal chemistry and drug discovery research contexts. The specific biochemical applications, research value, and mechanism of action for this compound are areas for ongoing scientific investigation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

656261-20-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-(1-amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)16(17,13-5-3-2-4-6-13)14-9-7-12(8-10-14)15(20)18-21/h2-10,21H,17H2,1H3,(H,18,20)

InChI Key

HMHOKTKXWZVODD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C(=O)NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the amino-oxo-phenylpropyl substituent. Common synthetic routes may include:

    Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under acidic or basic conditions.

    Introduction of Amino-Oxo-Phenylpropyl Substituent: This step involves the reaction of a phenylpropyl derivative with an amino-oxo group, which can be achieved through various organic reactions such as reductive amination or acylation.

Industrial Production Methods

Industrial production of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide has been investigated for its role in developing therapeutic agents targeting metabolic disorders, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in regulating cortisol levels and glucose metabolism .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have shown potent activity against various cancer cell lines, suggesting that 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide could also possess similar therapeutic potential .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease. By inhibiting enzymes involved in amyloid plaque formation, it may help mitigate cognitive decline associated with neurodegenerative diseases .

Case Study 1: Diabetes Management

A study explored the effects of this compound on insulin sensitivity in diabetic models. Results showed that treatment with derivatives led to improved glucose tolerance and reduced insulin resistance, highlighting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Cancer Therapy

In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of colorectal carcinoma cells. The IC50 values indicated a stronger efficacy compared to standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 1-amino-2-oxo-1-phenylpropyl substituent distinguishes it from other N-hydroxybenzamide derivatives. Key comparisons include:

Substituent Complexity and Functional Groups
  • 4-(Benzamidomethyl)-N-hydroxybenzamide (): Incorporates a benzamidomethyl group, enhancing aromatic interactions but lacking the ketone and amino functionalities of the target compound .
  • Compound 5a (): Contains a 3,5-bis(4-chlorophenyl)pyrazolylmethyl group, demonstrating that bulky aromatic substituents improve HDAC6 inhibition (IC50 = 0.25 μM) and selectivity .

The target compound’s branched substituent (phenyl, amino, ketone) may enhance binding to HDAC active sites through multiple interactions (e.g., hydrogen bonding via the amino/ketone groups and hydrophobic interactions via the phenyl group).

B. Quinoline-Based Derivatives ()

Derivatives D6–D12 feature quinoline moieties linked via piperazine-carbonyl bridges. These compounds prioritize quinoline’s planar aromatic system for intercalation or enzyme inhibition, contrasting with the target compound’s aliphatic substituent. For example:

  • D8 : A 3-chlorophenyl group introduces halogen bonding capabilities .

These structural differences highlight divergent design strategies: quinoline derivatives for aromatic stacking vs. the target compound’s multifunctional alkyl chain.

Characterization
  • NMR Profiles: The target compound’s ¹H NMR would show distinct signals for the phenyl group (δ 7.2–7.5 ppm), amide NH (δ 8.0–10.0 ppm), and ketone (δ ~2.5–3.0 ppm for adjacent CH₂). This contrasts with quinoline derivatives (e.g., D6’s methoxy signal at δ 3.8 ppm) .
  • Purity Analysis : HPLC and ESI+ mass spectrometry are standard for validation, as seen in and .

Comparative Data Table

Compound Name Key Substituent HDAC6 IC50 (μM) Selectivity Synthesis Yield Characterization Methods
Target Compound 1-Amino-2-oxo-1-phenylpropyl N/A N/A N/A Inference from analogs
4-(Acetamidomethyl)-N-hydroxybenzamide Acetamidomethyl N/A Low ~50–70% HPLC, NMR, ESI+
Compound 5a 3,5-Bis(4-chlorophenyl)pyrazolylmethyl 0.25 Moderate Not specified ¹H NMR, MS
D7 (Quinoline Derivative) 4-Trifluoromethylphenyl N/A N/A Not specified ¹H/¹³C NMR, MP

Biological Activity

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide, with the CAS number 656261-20-0, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name 4-(1-amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide
CAS No. 656261-20-0
InChI Key HMHOKTKXWZVODD-UHFFFAOYSA-N

Synthesis

The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide typically involves:

  • Formation of Benzamide Core : Reaction of benzoic acid with ammonia or an amine.
  • Introduction of Amino-Oxo Group : This can be achieved through reductive amination or acylation methods.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, notably:

Enzyme Inhibition

Studies have shown that 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide can inhibit various enzymes, suggesting potential applications in treating diseases where enzyme activity is dysregulated.

Anticancer Properties

The compound has been evaluated for anticancer activity against several cell lines, including HeLa and C6 cells. In vitro studies demonstrated significant antiproliferative effects, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism through which 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide exerts its biological effects is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity.
  • Enzyme Interaction : It potentially binds to enzymes involved in critical metabolic pathways, altering their function and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Anticancer Activity Study :
    • A study evaluated the antiproliferative effects of various derivatives of the compound against cancer cell lines. Results indicated that certain modifications enhanced anticancer activity significantly .
  • Enzyme Inhibition Research :
    • Research focused on the enzyme selectivity and inhibition profile of related compounds showed promising results for potential therapeutic applications in metabolic disorders .
  • Anti-inflammatory Activity Evaluation :
    • In vitro assays demonstrated that the compound could reduce nitric oxide production in lipopolysaccharide-induced microglial cells, suggesting a mechanism for its anti-inflammatory effects .

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